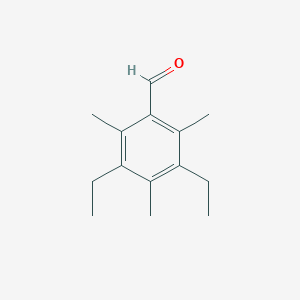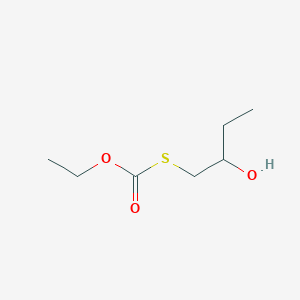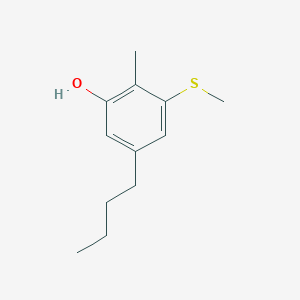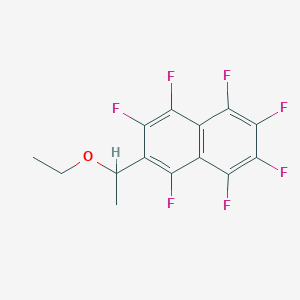
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is a chemical compound with the molecular formula C8H18BrNO. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom. This compound is known for its unique structure and properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide typically involves the quaternization of 2,4-dimethylmorpholine with ethyl bromide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions usually include:
Temperature: Room temperature
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane
Catalyst: No catalyst is required for this reaction
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. The process involves:
Large-scale reactors: To handle bulk quantities
Purification steps: Such as recrystallization or chromatography to ensure high purity
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of the bromide ion, it can participate in nucleophilic substitution reactions.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution reactions: The major products are typically the corresponding substituted morpholine derivatives.
Oxidation and reduction reactions: The products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, although it is not widely used in clinical settings.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethyl-2,4-dimethylmorpholin-4-ium bromide involves its interaction with biological membranes and enzymes. The positively charged nitrogen atom allows it to interact with negatively charged sites on biological molecules, potentially disrupting their function. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-4-methylmorpholin-4-ium bromide
- 2,4-Dimethylmorpholine
- 4-Methylmorpholine
Uniqueness
4-Ethyl-2,4-dimethylmorpholin-4-ium bromide is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.
Properties
CAS No. |
88126-76-5 |
|---|---|
Molecular Formula |
C8H18NO.Br C8H18BrNO |
Molecular Weight |
224.14 g/mol |
IUPAC Name |
4-ethyl-2,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C8H18NO.BrH/c1-4-9(3)5-6-10-8(2)7-9;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WOYXVYJUCWAPCJ-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCOC(C1)C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)



![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)

![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)

![1,4,5,7-Tetraphenylfuro[3,4-d]pyridazine](/img/structure/B14395398.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)

